molecular formula C25H27F2N3O2 B10792432 (3S)-(+)-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide

(3S)-(+)-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide

Cat. No.: B10792432
M. Wt: 439.5 g/mol
InChI Key: PTXOOZZUDQZJHO-SFHVURJKSA-N
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Description

The compound (3S)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide is a complex organic molecule that features a combination of indole, chromane, and carboxamide moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide typically involves multiple steps, including the formation of the indole and chromane rings, followed by the introduction of the carboxamide group. The key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and chromane rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or borane.

    Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, borane.

    Coupling Agents: EDCI, DCC.

Major Products

    Oxidation Products: Oxidized derivatives of the indole and chromane rings.

    Reduction Products: Reduced forms of the carboxamide group.

    Substitution Products: Derivatives with different substituents replacing the fluorine atoms.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

    Biological Activity Studies: The compound can be used in studies to investigate its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

Medicine

    Drug Development: The compound can be explored for its potential as a lead compound in drug development, particularly for targeting specific biological pathways.

Industry

    Pharmaceutical Manufacturing: The compound can be used in the production of pharmaceuticals due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of (3S)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and chromane moieties may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-{cyclobutyl[3-(5-chloro-1H-indol-3-yl)propyl]amino}-8-chlorochromane-5-carboxamide: Similar structure but with chlorine atoms instead of fluorine.

    (3S)-3-{cyclobutyl[3-(5-methyl-1H-indol-3-yl)propyl]amino}-8-methylchromane-5-carboxamide: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in (3S)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for further research and development.

Properties

Molecular Formula

C25H27F2N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

(3S)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C25H27F2N3O2/c26-16-6-9-23-20(11-16)15(13-29-23)3-2-10-30(17-4-1-5-17)18-12-21-19(25(28)31)7-8-22(27)24(21)32-14-18/h6-9,11,13,17-18,29H,1-5,10,12,14H2,(H2,28,31)/t18-/m0/s1

InChI Key

PTXOOZZUDQZJHO-SFHVURJKSA-N

Isomeric SMILES

C1CC(C1)N(CCCC2=CNC3=C2C=C(C=C3)F)[C@H]4CC5=C(C=CC(=C5OC4)F)C(=O)N

Canonical SMILES

C1CC(C1)N(CCCC2=CNC3=C2C=C(C=C3)F)C4CC5=C(C=CC(=C5OC4)F)C(=O)N

Origin of Product

United States

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